molecular formula C16H20O4 B13374965 Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate

Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate

Cat. No.: B13374965
M. Wt: 276.33 g/mol
InChI Key: QFZLEIZVKWMNFT-QEKSWQHZSA-N
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Description

Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate is a complex organic compound with a unique structure. It is characterized by the presence of two fused six-membered rings, which include an epoxidized ring and a perfect chair conformation ring. This compound is synthesized from ilicic acid, which is isolated from the chloroform extract of the aerial part of Inula viscose (L) Aiton .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate involves several steps. One of the key steps includes the reaction of 2-(4a,8-dimethyl-2,3,4,4a,5,6-hexahydro-naphthalene-2-yl)-acrylic acid methyl ester with chromic anhydride (CrO3) in acetone at 0°C. The reaction mixture is stirred for 1 hour, treated with cold water, and extracted multiple times .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as esterification, oxidation, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromic anhydride.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl ester group.

Common Reagents and Conditions

Common reagents used in these reactions include chromic anhydride for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like acetone or water .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with chromic anhydride yields a more oxidized form of the compound, while reduction can lead to the formation of alcohol derivatives.

Scientific Research Applications

Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors in biological systems. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate can be compared with similar compounds such as:

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

methyl (2S)-2-[(2S,4aS)-4a,8-dimethyl-1,7-dioxo-3,4-dihydro-2H-naphthalen-2-yl]propanoate

InChI

InChI=1S/C16H20O4/c1-9(15(19)20-4)11-5-7-16(3)8-6-12(17)10(2)13(16)14(11)18/h6,8-9,11H,5,7H2,1-4H3/t9-,11-,16-/m0/s1

InChI Key

QFZLEIZVKWMNFT-QEKSWQHZSA-N

Isomeric SMILES

CC1=C2C(=O)[C@@H](CC[C@]2(C=CC1=O)C)[C@H](C)C(=O)OC

Canonical SMILES

CC1=C2C(=O)C(CCC2(C=CC1=O)C)C(C)C(=O)OC

Origin of Product

United States

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